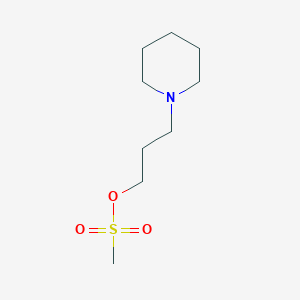
3-piperidin-1-ylpropyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-piperidin-1-ylpropyl methanesulfonate: is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-ylpropyl methanesulfonate typically involves the esterification of methanesulfonic acid with 3-piperidin-1-yl-propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-piperidin-1-ylpropyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
3-piperidin-1-ylpropyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The ester is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-piperidin-1-ylpropyl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol, which can then interact with biological molecules. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of the piperidin-1-yl-propyl group.
Methanesulfonic Acid Methyl Ester: Contains a methyl group instead of the piperidin-1-yl-propyl group.
Methanesulfonic Acid Benzyl Ester: Features a benzyl group in place of the piperidin-1-yl-propyl group.
Uniqueness
3-piperidin-1-ylpropyl methanesulfonate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine moiety is known for its pharmacological activity, making this ester particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl methanesulfonate |
InChI |
InChI=1S/C9H19NO3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-9H2,1H3 |
InChI Key |
ZBBVPJSTOAZUBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1H-Imidazol-1-yl)butyl]benzenesulfonamide](/img/structure/B8456033.png)
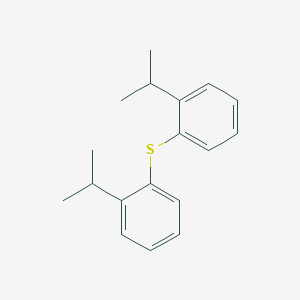
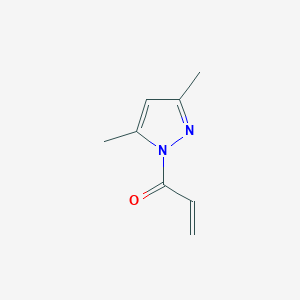
![4,9-Dihydro-5-methoxy-9-oxo-pyrazolo[5,1-b]quinazolinecarbonitrile](/img/structure/B8456064.png)
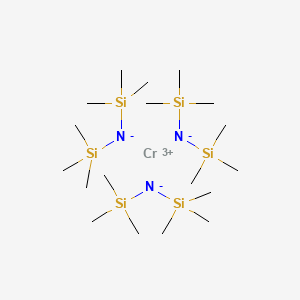

![(2R,3S,4R)-3-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2,4-trimethyl-5-oxohexanamide](/img/structure/B8456078.png)
![2-Methylfurano[2,3-c]pyridine-7-carboxylic acid](/img/structure/B8456092.png)
![1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(1,3-oxazol-2-YL)pyridin-1-ium perchlorate](/img/structure/B8456100.png)
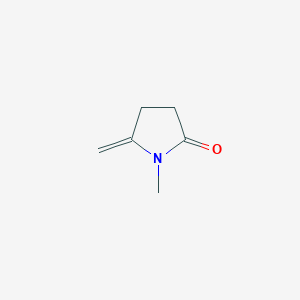
![2-[4-(5-Bromo-1-oxo-isoindolin-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B8456107.png)
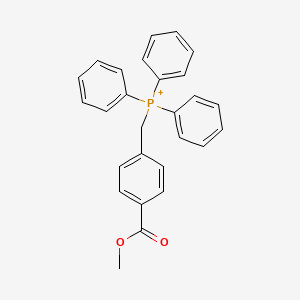

![1,2,6,7-tetrahydro-8H-cyclopenta[d]furo[2,3-b]pyridin-8-one](/img/structure/B8456135.png)
